molecular formula C16H18O4 B090758 1,4-Phenylenediacrylic Acid Diethyl Ester CAS No. 17088-28-7

1,4-Phenylenediacrylic Acid Diethyl Ester

Cat. No.: B090758
CAS No.: 17088-28-7
M. Wt: 274.31 g/mol
InChI Key: QYGWZBFQWUBYAT-UHFFFAOYSA-N
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Description

Significance within Organic Photochemistry and Materials Science

The significance of 1,4-phenylenediacrylic acid diethyl ester in organic photochemistry and materials science lies in its ability to undergo solid-state [2+2] photocycloaddition. nih.gov This type of reaction is highly valuable for creating specific molecular architectures that are otherwise difficult to synthesize through conventional solution-based chemistry. When crystals of this monomer are irradiated with UV light, the acrylate (B77674) double bonds of adjacent molecules, pre-aligned within the crystal lattice, can react to form cyclobutane (B1203170) rings. This process can lead to the formation of linear polymers with a high degree of stereoregularity.

This topochemical polymerization is a key process in materials science for the development of novel polymers and photomechanical materials. nih.gov For instance, the dimethyl ester analog, p-phenylenediacrylic acid dimethyl ester (p-PDAMe), has been studied for its photoreaction dynamics in single crystals. These crystals exhibit fascinating changes in shape during the reaction, transforming from a parallelogram to a rectangle, which highlights the potential of these materials in creating photoactuators or "photomechanical engines". researchgate.netresearchgate.net The large mechanical work densities that can be achieved underscore the promise of these crystalline systems for converting light energy directly into mechanical motion. researchgate.net The resulting polymers from these reactions are often highly crystalline and possess unique optical and electronic properties due to their well-ordered structures.

Overview of Diene Esters and Acrylate Derivatives in Solid-State Chemical Reactions

Diene esters and acrylate derivatives are important classes of compounds in the study of solid-state chemistry. Their reactions are governed by topochemical principles, which state that a reaction in a crystal proceeds with a minimum of atomic and molecular movement. nih.gov For a successful solid-state polymerization to occur, the monomer units must be packed in the crystal in a specific orientation and proximity. This principle is often referred to as Schmidt's topochemical postulate, which for [2+2] photocycloadditions, requires the reactive double bonds to be parallel and separated by a distance of less than approximately 4.2 Å. ulsu.ru

The solid-state polymerization of diacetylenes is a well-studied example that produces highly conjugated and stereoregular polymers with exceptional optical and electrical properties. nih.govulsu.ru This success has spurred interest in other conjugated systems like dienes and trienes. nih.gov However, achieving the necessary crystal packing for these reactions is often a "hit or miss" proposition. nih.gov

Acrylate derivatives, including this compound, are particularly interesting because the ester groups can influence crystal packing through intermolecular interactions like hydrogen bonding, thereby helping to pre-organize the molecules into a reactive arrangement. nih.gov The study of these solid-state reactions is crucial not only for fundamental organic chemistry but also for applied fields. It provides a pathway to synthesize materials with precisely controlled structures and properties, which is a primary goal in materials science. nih.gov The heterodimerization of 1,3-dienes and acrylates, for example, is a method to produce valuable chiral 1,4-diene esters. nih.gov

Table 1: Key Concepts in Solid-State Photochemistry

ConceptDescriptionRelevance to this compound
Topochemical Polymerization A solid-state reaction where the crystal structure of the monomer determines the structure and stereochemistry of the resulting polymer. nih.govulsu.ruThe compound serves as a monomer for producing stereoregular polymers via this mechanism.
[2+2] Photocycloaddition A photochemical reaction where two alkene groups combine to form a four-membered cyclobutane ring, typically induced by UV light. nih.govThis is the fundamental reaction responsible for the polymerization of this compound in the solid state.
Crystal Engineering The design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions.The ester groups on the molecule can be used to guide its self-assembly into a crystal lattice suitable for topochemical reaction.
Photomechanical Effect The conversion of light energy into mechanical motion within a material. researchgate.netresearchgate.netThe dimethyl ester analog demonstrates significant shape changes upon photoreaction, indicating potential for such applications. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QYGWZBFQWUBYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038838
Record name 1,4-Bis(2-ethoxycarbonylethenyl)benzene
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Molecular Weight

274.31 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17088-28-7
Record name 1,1′-Diethyl 3,3′-(1,4-phenylene)bis[2-propenoate]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl p-benzenediacrylate
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Record name 1,4-Bis(2-ethoxycarbonylethenyl)benzene
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Record name Diethyl 3,3'-(1,4-phenylene)bisacrylate
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Crystalline State Structural Analysis and Supramolecular Assembly of 1,4 Phenylenediacrylic Acid Diethyl Ester

X-ray Crystallographic Determination of 1,4-Phenylenediacrylic Acid Diethyl Ester Crystal Structure

Based on this related structure and general principles of organic molecular packing, it is anticipated that the diethyl ester derivative would crystallize in a centrosymmetric space group. The molecule itself possesses a near-planar phenylenediacrylate core, with the ethyl groups of the ester moieties likely adopting a conformation that minimizes steric hindrance. The precise bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon atoms, as well as C-O and C=O bonds within an ester functionality.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value
Crystal System Monoclinic or Triclinic
Space Group Centrosymmetric (e.g., P2₁/c or P-1)

Analysis of Intermolecular Interactions in Crystal Packing

The solid-state assembly of organic molecules is governed by a network of non-covalent interactions. For this compound, a combination of hydrogen bonds and π-π stacking interactions are predicted to be the dominant forces in its crystal packing.

Role of CH···O-type Hydrogen Bonds and π-π Stacking Interactions

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H···O interactions are expected to play a crucial role in the supramolecular architecture of this compound. The hydrogen atoms of the phenyl ring and the vinyl groups can act as donors, while the carbonyl oxygen atoms of the ester groups serve as acceptors. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. mdpi.com

Supramolecular Synthons in Diarylpolyene Crystals

The concept of supramolecular synthons is a powerful tool in crystal engineering for predicting and understanding the formation of specific, recurring patterns of intermolecular interactions. In diarylpolyene crystals, which share structural similarities with this compound, common synthons involve hydrogen bonding and π-π stacking. The specific arrangement of functional groups in the molecule can lead to the formation of robust and predictable supramolecular architectures. The study of these synthons allows for a degree of control over the resulting crystal structure.

Application of Crystal Engineering Principles to Control Molecular Arrangement

Crystal engineering provides a framework for the rational design of crystalline materials with desired properties by controlling the intermolecular interactions. nih.govnih.govrsc.org For a molecule like this compound, modifying the peripheral substituents could tune the solid-state packing. For instance, introducing bulky groups could disrupt π-π stacking, while adding strong hydrogen bond acceptors or donors could favor the formation of different supramolecular synthons. This strategic modification allows for the manipulation of the crystal's physical properties, such as melting point, solubility, and even its photochemical reactivity in the solid state. nih.govchemistryviews.org

Coordination Polymer Formation Involving Phenylenediacrylic Acid Ligands

The carboxylate groups of the parent 1,4-Phenylenediacrylic acid, and potentially the ester groups of its derivatives under certain conditions, can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers. These are extended networks of metal ions bridged by organic ligands, which can form one-, two-, or three-dimensional structures. d-nb.inforsc.org

The geometry of the phenylenediacrylic acid ligand, with its rigid central phenyl ring and two coordinating groups at opposite ends, makes it an excellent candidate for constructing linear or sheet-like coordination polymers. The choice of metal ion and the reaction conditions can influence the final topology and properties of the resulting material. d-nb.inforsc.org These coordination polymers can exhibit interesting properties, such as porosity, luminescence, and catalytic activity, making them a subject of significant research interest. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,4-Phenylene diacrylate

Photochemical Reactivity and Reaction Mechanisms of 1,4 Phenylenediacrylic Acid Diethyl Ester

Solid-State [2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition of 1,4-Phenylenediacrylic Acid Diethyl Ester in the solid state is a prime example of a topochemical reaction, where the crystal lattice acts as a template, directing the course of the reaction. This control often results in high yields and stereospecific products that are not readily achievable in solution-phase reactions.

Topochemical Postulates and Their Application to Phenylenediacrylates

The principles governing solid-state [2+2] photocycloaddition reactions were first articulated by Schmidt and his coworkers and are often referred to as the topochemical postulates. These postulates state that for a reaction to occur between olefinic double bonds of adjacent molecules in a crystal, the double bonds must be parallel and separated by a distance of less than approximately 4.2 Å. The stereochemistry of the resulting cyclobutane (B1203170) ring is determined by the symmetry relationship between the reacting molecules.

In the case of phenylenediacrylates, the molecular packing in the crystalline state dictates whether a [2+2] photocycloaddition is feasible. The arrangement of the diethyl ester molecules, specifically the orientation and proximity of the acrylic double bonds, is crucial. Crystal engineering principles can be employed to control this packing and, consequently, the photoreactivity. By modifying crystallization conditions or introducing functional groups that influence intermolecular interactions, it is possible to steer the solid-state reaction towards a desired outcome.

Photodimerization Pathways and Stereoselectivity in the Crystalline State

Upon irradiation with UV light, crystalline this compound can undergo photodimerization, where two monomer units react to form a cyclobutane dimer. The specific pathway of this dimerization and the stereochemistry of the resulting product are predetermined by the crystal packing.

If the monomer molecules are arranged in a head-to-tail fashion, the photodimerization will lead to the formation of a centrosymmetric dimer. Conversely, a head-to-head arrangement will result in a dimer with a different stereochemistry. The high degree of order in the crystalline state ensures that the reaction proceeds with high stereoselectivity, often yielding a single dimeric product. This is in stark contrast to solution-phase photochemistry, where a mixture of isomers is typically obtained.

Kinetics and Quantum Yields of Solid-State Photodimerization

The kinetics of solid-state photodimerization can be followed by monitoring the disappearance of the monomer's characteristic spectroscopic signals or the appearance of the product's signals over time. The reaction rate is influenced by factors such as the intensity of the irradiation, the temperature, and the perfection of the crystal lattice.

The quantum yield of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted per photon absorbed. In the solid state, quantum yields for photodimerization can be high, reflecting the pre-organization of the reactants in the crystal lattice, which minimizes the entropic requirements for the reaction. However, the accumulation of the photoproduct within the crystal can introduce lattice strain, which may alter the reaction kinetics and quantum yield as the reaction progresses.

Influence of Crystal Lattice Geometry on Reaction Efficiency and Product Formation

The geometry of the crystal lattice plays a paramount role in determining both the efficiency of the photoreaction and the nature of the product formed. Polymorphism, the ability of a compound to crystallize in different crystal structures, can have a profound impact on the solid-state reactivity of this compound.

Different polymorphs will exhibit distinct arrangements of molecules, leading to variations in the distances and orientations between reactive double bonds. One polymorph may be highly photoreactive, leading to rapid and efficient dimerization or polymerization, while another may be completely photostable if the geometric requirements for the [2+2] cycloaddition are not met. The specific lattice parameters, including the unit cell dimensions and the symmetry of the crystal, dictate the topochemical environment and, therefore, the reaction outcome. For instance, a layered crystal structure might facilitate a two-dimensional polymerization, whereas a stacked arrangement could favor the formation of linear polymer chains.

Water Participation in Crystalline Photodimerization Processes

The presence of water molecules within the crystal lattice, either as stoichiometric components (hydrates) or as guests in lattice voids, can significantly influence the photodimerization of this compound. Water can affect the crystal packing of the monomer, thereby altering the topochemical parameters and influencing the photoreactivity.

In some cases, water molecules can act as hydrogen-bond donors or acceptors, forming a network that templates a specific arrangement of the monomer molecules conducive to photoreaction. This can lead to enhanced reaction rates or even enable reactions in systems that are otherwise photo-inactive in their anhydrous form. Conversely, the removal of water from a hydrated crystal can lead to a loss of crystallinity or a phase transformation to a non-reactive form.

Solid-State Photopolymerization Phenomena

When molecules of this compound are appropriately aligned in the crystal lattice, photoirradiation can lead to a step-wise [2+2] cycloaddition reaction between adjacent monomers, resulting in the formation of a linear polymer. This process, known as solid-state photopolymerization, can produce highly crystalline and stereoregular polymers that are difficult to synthesize by other methods.

Photochemical Isomerization Studies

Molecules containing carbon-carbon double bonds, such as this compound, have the potential to undergo photochemical cis-trans isomerization upon absorption of light. nih.gov This process involves the rotation around a double bond in the excited state, leading to a change in the geometric configuration of the molecule. rsc.orgnih.gov In solution, this isomerization is often a highly efficient and primary deactivation pathway for the excited state. nih.gov

However, in the solid crystalline state, the freedom for large-amplitude molecular motion, such as the twisting required for isomerization, is severely restricted by the rigid crystal lattice. The close packing of molecules that facilitates topochemical polymerization simultaneously hinders the isomerization process. While isomerization may occur, particularly at defect sites or on the crystal surface, the dominant photochemical pathway in the crystalline solid is typically the [2+2] cycloaddition that leads to polymerization. The isomerization process is often a competing, but less significant, reaction channel in the solid state compared to its prevalence in solution. nih.gov

Excited State Dynamics and Energy Transfer Processes

The photochemical reactions of this compound are governed by the behavior of its electronically excited states. Upon absorbing a photon of suitable energy (typically in the UV region), the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, several decay pathways are possible:

Fluorescence: Radiative decay back to the ground state by emitting a photon.

Internal Conversion: Non-radiative decay to the ground state.

Photochemical Reaction: Direct reaction from the S₁ state, such as cycloaddition or isomerization.

Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁). mdpi.com

The triplet state (T₁) is often a key intermediate in photochemical reactions because it is typically longer-lived than the singlet state, allowing more time for bimolecular reactions to occur. mdpi.comnih.gov The T₁ state can decay back to the ground state via phosphorescence or non-radiative processes, or it can undergo the chemical reaction.

Energy transfer (EnT) is another crucial process, where an excited "sensitizer" molecule transfers its energy to a ground-state molecule, promoting the latter to an excited state. princeton.edumiami.edursc.org This is particularly useful for populating the triplet state of a reactant when its own intersystem crossing efficiency is low. nih.gov A sensitizer (B1316253) with a high triplet energy can be excited by light and then transfer that energy to the diethyl ester, populating its T₁ state and initiating polymerization.

Computational Chemistry Approaches to Photoreaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating photochemical reactions in the solid state. mdpi.com For the related p-phenylenediacrylic acid dimethyl ester (p-PDAMe), DFT calculations have been successfully used to predict the crystal structure of the resulting polymer. nih.govresearchgate.net These theoretical predictions provide a detailed, atomistic understanding of the structural changes that occur during polymerization.

Furthermore, these calculations can rationally explain macroscopic phenomena observed experimentally. For instance, the distinctive and complex changes in crystal shape during the heterogeneous photoreaction of p-PDAMe have been accurately modeled using DFT. nih.gov By calculating the lattice parameters of both the reactant and product, computational models can predict the stress and strain induced in the crystal, thereby explaining the observed photomechanical actuation. researchgate.net

Table 2: Application of DFT in Studying Photoreactions of Phenylenediacrylic Acid Esters.
Computational MethodObjectiveKey Findings / PredictionsReference
DFTPredict post-reaction crystal structureSuccessfully predicted the polymer crystal structure. nih.govresearchgate.net
DFTExplain photomechanical shape changeProvided a reasonable explanation for the transformation from a parallelogram to a rectangular crystal shape. nih.gov
DFT/TD-DFTElucidate reaction mechanismsCan be used to map potential energy surfaces and identify intermediates like triplet states. mdpi.commdpi.com

Beyond predicting final structures, theoretical analysis is employed to map the entire photochemical reaction pathway. Time-dependent DFT (TD-DFT) is used to investigate the properties of excited states and the transitions between them. mdpi.com By calculating the potential energy surfaces of the ground and excited states, chemists can identify the most likely reaction coordinates.

This analysis helps to understand the competition between different photochemical processes, such as polymerization and isomerization. Theoretical models can determine the energy barriers for twisting around the double bonds (leading to isomerization) versus the barriers for approaching a neighboring molecule for cycloaddition (leading to polymerization). These calculations often confirm that in a well-ordered crystal, the topochemical [2+2] cycloaddition pathway is energetically more favorable than isomerization, which would require significant disruption of the crystal lattice. This theoretical insight is crucial for designing molecules and crystal structures that favor specific photochemical outcomes.

Spectroscopic Characterization and Mechanistic Probes for 1,4 Phenylenediacrylic Acid Diethyl Ester Research

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Monitoring Solid-State Photoreactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for monitoring the progress of solid-state photoreactions of 1,4-Phenylenediacrylic Acid Diethyl Ester. These methods provide qualitative and quantitative information about the chemical bond changes that occur during photopolymerization or photodimerization. mdpi.comencyclopedia.pub

In the solid state, the topochemical [2+2] photocycloaddition of this compound leads to the formation of a cyclobutane (B1203170) ring from the ethylenic double bonds of neighboring molecules. This transformation can be effectively tracked by observing specific changes in the vibrational spectra.

Key Vibrational Modes for Monitoring:

C=C Stretching: The reactant, this compound, exhibits a characteristic stretching vibration for its conjugated carbon-carbon double bonds (C=C). In IR spectroscopy, this peak is typically found around 1640 cm⁻¹, while in Raman spectroscopy, it presents as a strong signal due to the high polarizability of the C=C bond. researchgate.net The consumption of the monomer during the photoreaction is monitored by the decrease in the intensity of this peak.

Cyclobutane Ring Vibrations: The formation of the photoproduct, a polymer containing cyclobutane rings, introduces new vibrational modes. The appearance of peaks corresponding to the cyclobutane ring puckering and stretching vibrations serves as a direct indicator of product formation.

C=O Stretching: The ester carbonyl (C=O) group provides a strong absorption band in the IR spectrum, typically around 1720-1700 cm⁻¹. While this group is not directly involved in the cycloaddition, changes in its environment and conjugation upon reaction can lead to slight shifts in its absorption frequency, which can be used as an internal reference or a secondary probe for the reaction's progress.

Raman spectroscopy is particularly well-suited for monitoring these photopolymerizations in real-time. mdpi.comencyclopedia.pubnih.gov Its ability to utilize fiber optics allows for in situ measurements without significant sample preparation. mdpi.comencyclopedia.pub By tracking the ratio of the C=C peak intensity to a reference peak that remains unchanged during the reaction, a quantitative conversion profile can be generated. researchgate.net

Table 1: Key Vibrational Bands for Monitoring Photoreaction of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueObservation During Reaction
Ethylenic C=CStretching~1640IR & RamanIntensity decreases
Ester C=OStretching~1710IRMay exhibit slight shifts
Cyclobutane RingRing ModesVariousIR & RamanNew peaks appear and grow in intensity

Electronic Absorption (UV-Vis) and Emission Spectroscopy (Fluorescence, Excimeric Emission) for Studying Excited States and Solution Photoreactivity

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides critical insights into the excited states of this compound and its photoreactivity, particularly in solution.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the conjugated system of the phenyl ring and the acrylic ester groups. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent environment. Monitoring the UV-Vis spectrum during irradiation can track the disappearance of the monomer's conjugated system as it undergoes cycloaddition.

Fluorescence and Excimeric Emission: In dilute solutions, this compound exhibits fluorescence from its excited singlet state. However, in more concentrated solutions, a distinct phenomenon known as excimer emission is observed. deepdyve.com An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule. This results in a new, broad, and red-shifted emission band compared to the monomer fluorescence.

The formation of excimers in this compound is significant because it is proposed to occur via the excitation of ground-state aggregates of the molecule. deepdyve.com This pre-aggregation in solution can act as a template, pre-organizing the molecules for the subsequent photoreaction upon excitation. The study of excimer formation and decay provides valuable information about the intermolecular interactions and the initial steps leading to photocycloaddition in solution.

Table 2: Spectroscopic Data for this compound in Solution
Spectroscopic TechniqueParameterObservationInformation Gained
UV-Vis AbsorptionλmaxStrong absorption in UV regionMonitors consumption of the conjugated monomer
Fluorescence EmissionMonomer EmissionObserved in dilute solutionsProperties of the isolated excited singlet state
Excimer EmissionBroad, red-shifted band in concentrated solutionsIndicates formation of ground-state aggregates and intermolecular excited-state interactions deepdyve.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reactants and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of the starting material, this compound, and its photoproducts. nih.govethernet.edu.etspringernature.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Reactant Characterization: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the central phenylene ring, the vinylic protons of the acrylic acid moieties, and the ethyl ester groups (quartet for -OCH₂- and triplet for -CH₃). The coupling constants between the vinylic protons provide information about their trans or cis configuration. The ¹³C NMR spectrum shows corresponding signals for the aromatic, vinylic, carbonyl, and ethyl carbons. libretexts.org

Product Characterization: Upon [2+2] photocycloaddition, the most significant changes in the NMR spectra occur due to the conversion of the C=C double bonds into a cyclobutane ring.

In the ¹H NMR spectrum, the signals corresponding to the vinylic protons disappear.

New signals appear in the aliphatic region, corresponding to the protons on the newly formed cyclobutane ring. The chemical shifts and coupling patterns of these methine protons are highly dependent on the stereochemistry of the ring (e.g., syn or anti, head-to-head or head-to-tail).

In the ¹³C NMR spectrum, the signals for the sp²-hybridized vinylic carbons are replaced by signals for sp³-hybridized carbons of the cyclobutane ring. libretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning all proton and carbon signals and establishing the precise connectivity and stereochemistry of the photoproducts.

Table 3: Expected NMR Spectral Changes upon Photocycloaddition
NucleusReactant (Monomer) SignalsProduct (Polymer/Dimer) Signals
¹HSignals for vinylic protons (typically δ 6.0-8.0 ppm)Disappearance of vinylic signals; Appearance of aliphatic methine proton signals on the cyclobutane ring (typically δ 3.0-5.0 ppm)
¹³CSignals for sp² vinylic carbons (typically δ 110-150 ppm)Disappearance of sp² vinylic signals; Appearance of sp³ methine carbon signals of the cyclobutane ring (typically δ 30-60 ppm)

Time-Resolved Spectroscopic Techniques for Kinetic and Mechanistic Studies

To unravel the detailed mechanism and kinetics of the photoreactions of this compound, which occur on timescales from femtoseconds to microseconds, time-resolved spectroscopic techniques are essential. researchgate.netunipr.it These methods allow for the direct observation of short-lived transient species such as excited singlet and triplet states, and potential radical intermediates.

Transient Absorption Spectroscopy: This is a pump-probe technique where an initial laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the absorption spectrum of the transient species formed. By varying the delay time between the pump and probe pulses, the formation and decay of these intermediates can be monitored.

Excited Singlet State (S₁): Immediately following photoexcitation, the molecule is in the S₁ state, which can be observed by its characteristic absorption.

Triplet State (T₁): The S₁ state can undergo intersystem crossing to the longer-lived T₁ state. The T₁ state is often a key intermediate in photochemical reactions. Its detection and the measurement of its lifetime provide crucial mechanistic information. The reaction can proceed either directly from the excited singlet state or through the triplet state, and time-resolved spectroscopy can distinguish between these pathways.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by measuring their vibrational spectra. unipr.it For the photoreaction of this compound, TRIR could potentially identify the vibrational signatures of the excited triplet state or other intermediates, offering a more detailed picture of their molecular structure compared to electronic spectroscopy alone.

By applying these time-resolved techniques, researchers can construct a comprehensive picture of the reaction mechanism, including the rates of key steps like intersystem crossing, excited-state quenching, and product formation. This information is vital for understanding and controlling the photochemical outcome.

Advanced Materials Applications and Performance Derived from 1,4 Phenylenediacrylic Acid Diethyl Ester Systems

Development of Photosensitive Polymeric Materials and Photocrosslinking Systems

1,4-Phenylenediacrylic acid diethyl ester is a diolefinic monomer that serves as a valuable component in the development of photosensitive polymeric materials. scribd.com Its utility stems from the presence of two photoreactive acrylic acid ester groups attached to a central phenylene ring. bohrium.com The primary mechanism driving the formation of these materials is a [2+2] photocycloaddition reaction, a type of four-center photopolymerization that occurs in the solid state upon exposure to ultraviolet (UV) light. scribd.comrsc.org

When irradiated with UV light, the double bonds of the acrylic groups on adjacent monomer molecules react to form cyclobutane (B1203170) rings. scribd.com This process links the individual monomer units together, resulting in the formation of linear high polymers with cyclobutane structures integrated into the main chain. scribd.comrsc.org This photopolymerization leads to a significant change in the material's properties, most notably a reduction in solubility, which is a hallmark of crosslinking. The transformation from discrete monomers to a networked polymer structure is the basis for its application in photosensitive systems, such as photoresists, where changes in solubility upon light exposure are used to create patterns. The general scheme for this photocrosslinking is detailed in the table below.

Photocrosslinking Mechanism of this compound
Initial State
Process
Reaction Type
Chemical Transformation
Final State
Resulting Property Change

This solid-state polymerization is an application of the principles observed in the photodimerization of cinnamic acid, extended to a bifunctional molecule containing two such reactive units. rsc.org The resulting polymers are often amorphous oligomers or high polymers, depending on the specific monomer and reaction conditions.

Integration in Surface Acoustic Wave (SAW) Chemical Sensor Coatings for Enhanced Stability

A significant application of this compound, referred to as EPA in some studies, is in the fabrication of stable coatings for surface acoustic wave (SAW) chemical sensors. scribd.comresearchgate.net SAW sensors are highly sensitive devices that detect analytes by measuring changes in the properties of a surface-propagating acoustic wave. mdpi.commdpi.com The performance and longevity of these sensors are critically dependent on the stability of the thin polymer film used as the sensing layer. mdpi.comproquest.com Many conventional polymer coatings are susceptible to time-dependent mechanical changes, such as dewetting or fragmentation, which leads to unwanted changes in sensor performance and baseline drift. scribd.comproquest.com

To overcome these stability issues, in-situ solid-state photopolymerization of this compound directly on the SAW device surface has been successfully demonstrated. scribd.comresearchgate.net In this method, submicron particles of the monomer are first deposited onto the SAW resonator, for instance, by using the rapid expansion of supercritical solutions (RESS) technique. scribd.comresearchgate.net Subsequently, the monomer particles are irradiated with UV light, causing them to polymerize directly on the transducer surface. scribd.com This process creates a mechanically stable, crosslinked polymer coating that is robustly anchored to the device. scribd.comresearchgate.net

The resulting sensors exhibit high-quality factors (Q) and exceptional long-term stability, with consistent performance demonstrated for periods of up to 3.8 years. scribd.comresearchgate.net This method provides a significant improvement over traditional polymer coatings that can degrade over much shorter timescales. scribd.com Furthermore, the sensor's affinity for specific vapors can be enhanced by conducting the polymerization step in the presence of a molecular template vapor (e.g., 1-butanol), creating imprinted sites within the polymer matrix that show preferential affinity for that analyte. scribd.com

Performance of Photopolymerized EPA-Coated SAW Sensors
Coating Material This compound (EPA)
Deposition Method Rapid Expansion of Supercritical Solutions (RESS)
Stabilization Process In-situ solid-state photopolymerization on the SAW device
Key Advantage Overcomes mechanical instability and dewetting of conventional polymer coatings.
Demonstrated Stability Stable sensor performance for up to 3.8 years. scribd.comresearchgate.net
Sensor Quality High Quality Factor (Q) maintained after polymerization. scribd.comresearchgate.net
Enhanced Selectivity Achieved by polymerization in the presence of template vapors. scribd.com

Photoinduced Molecular Reorientation in Thin Films and Liquid Crystal Alignment Applications

The ability of molecules like this compound to undergo photo-induced polymerization can be harnessed for applications in optics, particularly in the alignment of liquid crystals (LCs). tandfonline.com Liquid crystal displays and photonic devices rely on a thin alignment layer that directs the orientation of the LC molecules in a uniform manner. nycu.edu.twwikipedia.org Photocrosslinkable materials, including various diacrylates, offer a non-contact method for creating these alignment layers, known as photoalignment. nycu.edu.twwikipedia.org

When a film of a diacrylate monomer is exposed to linearly polarized UV light, the resulting polymerization can be anisotropic. researchgate.net This anisotropic photopolymerization creates an oriented polymer network. psu.edu The molecular chains of this network can then direct the alignment of liquid crystal molecules through anisotropic van der Waals interactions. nycu.edu.tw For example, in systems using cinnamate-based polymers, the LC directors align along the main chain axis of the crosslinked structure. nycu.edu.tw Similarly, for certain liquid crystal diacrylates, the preferred alignment direction is perpendicular to the polarization of the incident UV light. tandfonline.com

While direct studies on this compound for this specific application are not widely documented, its structural similarity to other photo-crosslinkable diacrylates and cinnamates suggests its potential use in this field. tandfonline.comnycu.edu.tw The photopolymerization of this monomer can create a stable, anisotropic polymer film capable of inducing a uniform orientation in an adjacent liquid crystal layer. psu.eduresearchgate.net This approach avoids the dust and static charge issues associated with traditional mechanical rubbing alignment methods and allows for the creation of complex, patterned alignment domains for advanced photonic devices. wikipedia.org

Utilization as Building Blocks for Semiconducting Materials

In the field of organic electronics, the mechanical and thermal stability of semiconducting polymer films is a critical factor for device performance and longevity. researchgate.netresearchgate.net One established strategy to improve the robustness of these materials is to introduce crosslinking into the polymer matrix. bohrium.comresearchgate.net Photocrosslinking, in particular, offers a precise and often low-temperature method to form stable covalent networks within the semiconducting layer. rsc.org

This compound, as a difunctional photocrosslinkable monomer, can be utilized as a building block or additive in semiconducting material formulations. bohrium.com While not an intrinsic semiconductor itself, it can be blended with a semiconducting polymer and a photoinitiator. researchgate.net Upon exposure to light, the diacrylate crosslinker forms a network throughout the semiconducting polymer film. rsc.org This network can enhance the film's mechanical properties, improve its thermal stability, and increase its resistance to solvents, which is particularly crucial for the fabrication of multilayer devices where subsequent layers are deposited from solution. bohrium.comresearchgate.net

The introduction of such crosslinkers must be carefully managed, as they are typically insulating and can potentially disrupt charge transport if they cause significant phase separation. researchgate.net However, when used effectively, photocrosslinkable diacrylates can be instrumental in engineering mechanically robust and solvent-resistant conjugated polymer films, enabling the development of more durable and complex organic electronic devices like flexible displays, sensors, and solar cells. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives

Rational Design Principles for Tailoring Solid-State Photoreactivity

The ability to control the [2+2] cycloaddition reaction in the solid state is fundamental to designing materials with specific photoresponsive behaviors. For compounds like 1,4-phenylenediacrylic acid diethyl ester, the crystal packing arrangement dictates the outcome of the photoreaction. The topochemical principles, which state that the reaction in the solid state proceeds with minimal atomic and molecular movement, are paramount.

Key design principles for tailoring the solid-state photoreactivity of this compound and its analogs include:

Crystal Engineering: The precise control of intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding can be used to steer the molecules into a desired packing arrangement. This allows for the pre-organization of the reactive double bonds in a favorable orientation for the [2+2] cycloaddition.

Molecular Substitution: Modification of the ester groups or the phenyl ring can influence the crystal packing and, consequently, the photoreactivity. For instance, altering the alkyl chain length of the ester can modify the steric hindrance and intermolecular forces, leading to different polymorphic forms with varying photoreactive properties.

Co-crystallization: The formation of co-crystals with other molecules can be a powerful tool to manipulate the crystal lattice and achieve a desired alignment of the diacrylate molecules. This approach can introduce new intermolecular interactions that guide the packing motif.

Recent studies on the dimethyl analog, p-phenylenediacrylic acid dimethyl ester (p-PDAMe), have demonstrated that a spatially heterogeneous photoreaction can occur, propagating from the crystal edge to its center. escholarship.orgresearchgate.netresearchgate.net This highlights the importance of understanding and controlling the initiation and propagation of the photoreaction within the crystal lattice.

Exploration of Novel Photomechanical Phenomena and Actuator Development

The anisotropic nature of molecular crystals, combined with the significant change in molecular geometry upon photodimerization, makes this compound a promising candidate for the development of photomechanical actuators. These materials can convert light energy directly into mechanical work, enabling applications in soft robotics, microfluidics, and remote-controlled devices.

Research on the closely related p-phenylenediacrylic acid dimethyl ester (p-PDAMe) has revealed distinctive photomechanical shape changes in single crystals upon UV irradiation. researchgate.netresearchgate.net Initially parallelogram-shaped crystals transform into a distorted shape resembling a fluttering flag and eventually become rectangular as the photoreaction proceeds. escholarship.orgresearchgate.netresearchgate.net This dramatic change in morphology is a direct consequence of the spatially heterogeneous nature of the photoreaction. escholarship.orgresearchgate.net

The development of actuators based on these materials involves:

Understanding Reaction Dynamics: Investigating the kinetics and spatial progression of the photoreaction is crucial for predicting and controlling the resulting mechanical response.

Crystal Morphology Control: The size and shape of the crystals can significantly influence their photomechanical behavior. Techniques to grow crystals with specific habits are therefore essential.

Device Integration: Integrating these photoresponsive crystals into larger systems to perform useful work is a key challenge. This may involve the fabrication of composite materials or the direct use of single crystals in micro-actuator devices.

Crystal SystemInitial ShapeIntermediate ShapeFinal ShapeUnderlying Phenomenon
MonoclinicParallelogramDistorted "Fluttering Flag"RectangleSpatially Heterogeneous Photoreaction

Table based on observations of p-phenylenediacrylic acid dimethyl ester, a close analog of the title compound. escholarship.orgresearchgate.netresearchgate.net

Advanced Functional Material Development Based on this compound Scaffolds

The rigid cyclobutane (B1203170) rings formed through the solid-state [2+2] cycloaddition of this compound provide a robust scaffold for the construction of advanced functional materials. The resulting photoproducts, which are typically oligomers or polymers, can exhibit unique optical, mechanical, and thermal properties.

Potential areas for the development of advanced functional materials include:

Photopatternable Materials: The ability to initiate polymerization with light allows for the creation of high-resolution patterns, which is valuable for applications in microelectronics, data storage, and photonics.

Shape-Memory Polymers: The photodimerization can be used to crosslink the material, fixing a temporary shape. A subsequent stimulus, such as heat, could potentially cleave the cyclobutane rings, allowing the material to return to its original form.

Anisotropic Films and Coatings: By controlling the alignment of the monomer crystals prior to photopolymerization, it is possible to create highly ordered polymer films with anisotropic properties, useful for optical applications such as polarizers and retardation films.

The synthesis of highly crystalline polymers through solid-state polymerization is a significant challenge, but it offers the potential to create materials with superior properties compared to their amorphous counterparts. researchgate.net

Theoretical and Computational Advances in Predicting Solid-State Transformations

Theoretical and computational methods are becoming increasingly indispensable in the field of solid-state chemistry for predicting and understanding the photoreactivity of molecules like this compound. These approaches can provide insights that are difficult to obtain through experiments alone.

Key computational techniques and their applications include:

Crystal Structure Prediction (CSP): Algorithms are used to predict the most stable crystal packing arrangements of a molecule. This is a crucial first step in assessing its potential for solid-state photoreactivity.

Density Functional Theory (DFT): DFT calculations are employed to model the electronic structure of the molecules and to calculate the energetics of the photoreaction pathway. This can help in understanding the reaction mechanism and predicting the structure of the photoproduct. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic processes that occur during the photoreaction, providing insights into the cooperative motions of molecules within the crystal lattice and the propagation of the reaction front.

Recent computational work on the dimethyl analog has successfully predicted the crystal structure of the photoproduct, providing a reasonable explanation for the observed distinctive crystal shape changes. researchgate.netnih.gov These theoretical advances, in conjunction with experimental validation, are accelerating the rational design of new photoresponsive materials with predictable and controllable properties.

Computational MethodApplication in Solid-State PhotoreactivityKey Insights
Crystal Structure Prediction (CSP)Predicts stable crystal packing arrangements.Identifies potential for topochemical reactions.
Density Functional Theory (DFT)Models electronic structure and reaction energetics.Predicts photoproduct structure and reaction mechanism. researchgate.netnih.gov
Molecular Dynamics (MD)Simulates molecular motion during the reaction.Elucidates cooperative effects and reaction propagation.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-phenylenediacrylic acid diethyl ester, and how can purity be optimized?

The compound is typically synthesized via esterification of 1,4-phenylenediacrylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid). Key steps include refluxing under anhydrous conditions and purification via recrystallization or column chromatography. Purity optimization involves monitoring reaction progress using thin-layer chromatography (TLC) and ensuring stoichiometric excess of ethanol to drive esterification to completion. Post-synthesis, crystallization from non-polar solvents (e.g., hexane) is recommended to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester functional groups and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural elucidation, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and intermolecular interactions, as demonstrated in related diethyl ester derivatives .

Q. What are the primary research applications of this compound in material science or pharmacology?

The compound’s conjugated diene and aromatic moieties make it a candidate for photopolymerization studies or as a precursor for organic semiconductors. Pharmacologically, ester derivatives of phenylenediacrylic acid have shown anticancer and antimicrobial activities, suggesting potential use in drug discovery for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. Employ differential scanning calorimetry (DSC) to identify polymorphs and gas chromatography (GC) to quantify solvent residues. For bioactivity variations, standardize assay conditions (e.g., solvent choice, cell lines) and validate purity via HPLC before testing. Cross-referencing with crystallographic data (e.g., hydrogen-bonding patterns) can explain solubility differences .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) simulations can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in understanding its photophysical behavior. Molecular docking studies are applicable for hypothesizing binding interactions with biological targets (e.g., enzymes or receptors), leveraging crystal structure data for accurate force-field parameterization .

Q. What experimental strategies mitigate degradation during long-term storage of this compound?

Degradation is minimized by storing the compound in amber vials under inert gas (argon or nitrogen) at –20°C. Adding stabilizers like tert-butylcatechol (used in related esters) inhibits radical-mediated oxidation. Regular stability testing via NMR or HPLC is advised to monitor decomposition products .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) observed in crystal structures can enhance thermal stability and reduce solubility in polar solvents. X-ray diffraction studies of analogous esters reveal planar molecular conformations, which may correlate with rigidity in polymer matrices or solid-state reactivity .

Methodological Considerations

  • Synthesis Troubleshooting : If esterification yields are low, consider alternative catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis to reduce reaction time.
  • Bioactivity Validation : Use cytotoxicity assays (e.g., MTT) with positive controls (e.g., doxorubicin) to benchmark pharmacological results.
  • Data Reproducibility : Document solvent lot numbers and humidity levels during crystallization, as these factors significantly impact polymorph formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.